An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-2,4-dimethoxybenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-2,4-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isopropyl-2,4-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. Its molecular framework, featuring a benzoic acid core modified with two methoxy groups and an isopropyl group, provides a unique combination of lipophilicity and hydrogen bonding capability. Understanding the physicochemical properties of this molecule is fundamental for its application in medicinal chemistry and drug development. These properties govern a compound's behavior from synthesis and purification to its formulation and pharmacokinetic profile, ultimately influencing its efficacy and safety.[1][2][3]
This guide offers a comprehensive exploration of the core physicochemical characteristics of 5-Isopropyl-2,4-dimethoxybenzoic acid. It provides not only the fundamental data but also the underlying scientific principles and detailed, field-proven experimental protocols for their determination. The methodologies described are designed to ensure scientific integrity and reproducibility, making this document a valuable resource for scientists engaged in drug discovery and development.[4][5]
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is the foundation for interpreting its chemical and physical behaviors.
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IUPAC Name: 5-Isopropyl-2,4-dimethoxybenzoic acid
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Molecular Formula: C₁₂H₁₆O₄
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Molecular Weight: 224.25 g/mol
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Chemical Structure: (A representative image would be placed here)
The structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, two methoxy groups (-OCH₃) at positions 2 and 4, and an isopropyl group (-CH(CH₃)₂) at position 5. The interplay of the electron-donating methoxy groups, the bulky, lipophilic isopropyl group, and the acidic carboxyl group dictates its physicochemical properties.
Core Physicochemical Properties: Data and Significance
The key physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its developability. While experimental data for 5-Isopropyl-2,4-dimethoxybenzoic acid is not widely published, the following table includes predicted values and data from the closely related 2,4-dimethoxybenzoic acid for reference.
| Property | Predicted/Reference Value | Significance in Drug Development |
| Melting Point (Tfus) | Predicted: >100 °C (Reference: 2,4-dimethoxybenzoic acid: 107-109 °C[6]) | Indicates purity and solid-state stability; influences manufacturing processes like milling and formulation.[7][8] |
| Aqueous Solubility | Predicted: Low (Reference: 2,4-dimethoxybenzoic acid: Slightly soluble[9]) | Crucial for absorption and bioavailability; low solubility can be a major challenge in formulation development.[10][11] |
| Acid Dissociation Constant (pKa) | Predicted: ~4.2 (Reference: 2,4-dimethoxybenzoic acid: 4.36 (Predicted)[9]) | Governs the extent of ionization at physiological pH, which affects solubility, permeability across membranes, and receptor binding.[12][13] |
Melting Point Determination
Theoretical Background
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[14] Therefore, melting point determination is a fundamental technique for assessing the purity and identity of a compound.[7][15]
Experimental Protocol: Capillary Method
This protocol describes the determination of the melting point range using a standard melting point apparatus.
Materials & Equipment:
-
5-Isopropyl-2,4-dimethoxybenzoic acid (finely powdered)
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent steps.
-
Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the entire sample has completely melted (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically sharp (0.5-1.0 °C).
Workflow Diagram: Melting Point Determination
Caption: Experimental workflow for melting point determination.
Aqueous Solubility Determination
Theoretical Background
Aqueous solubility is a critical property that influences a drug's absorption and bioavailability.[5] It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature. The solubility of an ionizable compound like 5-Isopropyl-2,4-dimethoxybenzoic acid is highly dependent on the pH of the aqueous medium, due to the equilibrium between the neutral (less soluble) and ionized (more soluble) forms.[10]
Experimental Protocol: Gravimetric "Shake-Flask" Method
The shake-flask method is a gold-standard technique for determining equilibrium solubility.
Materials & Equipment:
-
5-Isopropyl-2,4-dimethoxybenzoic acid
-
Purified water (or relevant buffer solution)
-
Screw-capped vials
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., water). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy against a standard curve). Alternatively, for a gravimetric finish, evaporate the solvent from the pre-weighed vial under vacuum and weigh the remaining solid residue.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Workflow Diagram: Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Acid Dissociation Constant (pKa) Determination
Theoretical Background
The pKa is the negative logarithm of the acid dissociation constant (Ka). For an acidic compound, it represents the pH at which the protonated (neutral) and deprotonated (ionized) forms are present in equal concentrations.[12] The pKa value is a cornerstone of drug development as it dictates the charge state of a molecule in different physiological environments (e.g., stomach pH ~1-3, intestine pH ~6-7.4, blood pH ~7.4), which in turn profoundly affects its solubility, membrane permeability, and binding to its biological target.[13]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and common method for pKa determination.[16][17] It involves monitoring the pH of a solution as a titrant is added incrementally.
Materials & Equipment:
-
5-Isopropyl-2,4-dimethoxybenzoic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[16]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[16][17]
-
Titration: Place the sample solution in the reaction vessel with a magnetic stir bar. Immerse the pH electrode. If the compound is acidic, titrate with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[12] This point can be precisely located at the inflection point of the sigmoid curve or by analyzing the first derivative of the titration curve (ΔpH/ΔV vs. V).[13][18]
Workflow Diagram: pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Properties
Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a compound.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. For 5-Isopropyl-2,4-dimethoxybenzoic acid, one would expect characteristic signals for the aromatic protons, the isopropyl group (a doublet and a septet), the two distinct methoxy groups, and the acidic proton of the carboxylic acid (typically a broad singlet far downfield).[19]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of this compound would be characterized by a very broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretching band (~1700 cm⁻¹), C-O stretching bands for the methoxy and acid groups, and various C-H and aromatic C=C stretching and bending vibrations.
-
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information on electronic transitions within the molecule. Benzoic acid derivatives typically exhibit characteristic absorption peaks corresponding to π→π* transitions of the aromatic ring.[20][21][22] The presence of the methoxy and isopropyl substituents will influence the exact wavelength and intensity of these absorptions. The UV spectrum is also pH-dependent due to the ionization of the carboxylic acid group, a property that can be leveraged for pKa determination.[17][23]
Conclusion
The physicochemical properties of 5-Isopropyl-2,4-dimethoxybenzoic acid—including its melting point, solubility, and pKa—are critical parameters that dictate its behavior in both chemical and biological systems. Accurate determination of these properties through robust, validated protocols is a non-negotiable step in the drug discovery and development pipeline. The experimental workflows and theoretical insights provided in this guide serve as a foundational resource for researchers, enabling informed decision-making in lead optimization, formulation design, and preclinical evaluation. A thorough characterization of these fundamental properties is essential for advancing promising molecules from the laboratory to clinical applications.
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